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Compound of Interest
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Cat. No.: B000988 Get Quote

Introduction

Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic used to treat a

variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for

ensuring the quality and efficacy of pharmaceutical formulations containing moxifloxacin. High-

Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative

analysis of pharmaceuticals due to its high specificity, sensitivity, and accuracy. This document

provides a detailed application note and protocol for a validated Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) method for the assay of moxifloxacin
hydrochloride in bulk and pharmaceutical dosage forms. The method has been validated in

accordance with the International Conference on Harmonization (ICH) guidelines.[3][4]

Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of moxifloxacin
hydrochloride is presented below.
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Parameter Condition

Instrument
High-Performance Liquid Chromatography

(HPLC) System with UV/PDA Detector

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase

Buffer: Methanol (55:45 v/v) (Buffer: 2 ml of

orthophosphoric acid in 1000 ml of water, pH

adjusted to 2.5 with triethylamine)

Flow Rate 1.0 mL/min

Detection Wavelength 293 nm[2]

Injection Volume 10 µL

Column Temperature 25°C[2]

Run Time 10 minutes

Experimental Protocols
1. Preparation of Solutions

Mobile Phase Preparation: Mix 550 mL of the buffer (2 mL of orthophosphoric acid in 1000

mL of water, with pH adjusted to 2.5 using triethylamine) with 450 mL of HPLC grade

methanol.[2] Filter the mixture through a 0.45 µm membrane filter and degas by sonication

for 15 minutes.

Standard Stock Solution Preparation (400 µg/mL): Accurately weigh and transfer 20 mg of

moxifloxacin hydrochloride working standard into a 50 mL volumetric flask. Add

approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Dilute to

the mark with the mobile phase.[2]

Standard Working Solution Preparation (40 µg/mL): Further dilute 5 mL of the standard stock

solution to 50 mL with the mobile phase to obtain a final concentration of 40 µg/mL.[2]

Sample Preparation (for Tablets): Weigh and powder not fewer than 20 tablets. Transfer a

quantity of powder equivalent to 20 mg of moxifloxacin hydrochloride into a 50 mL
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volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes with

intermittent shaking. Dilute to volume with the mobile phase and mix well. Filter the solution

through a 0.45 µm syringe filter. Further dilute 5 mL of the filtrate to 50 mL with the mobile

phase.

2. System Suitability Testing

To ensure the chromatographic system is suitable for the intended analysis, perform a system

suitability test before sample analysis. Inject the standard working solution (40 µg/mL) five

times and evaluate the system suitability parameters.

Parameter Acceptance Criteria

Tailing Factor (T) Not more than 2.0

Theoretical Plates (N) Not less than 2000

Relative Standard Deviation (%RSD) of Peak

Areas
Not more than 2.0%

3. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following

parameters:

Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the

method, forced degradation studies were conducted. Moxifloxacin was subjected to acid

(0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV

light) stress conditions.[5] The chromatograms of the stressed samples were compared with

that of an unstressed sample to evaluate the resolution of the moxifloxacin peak from any

degradation products.

Linearity: A series of solutions were prepared from the standard stock solution at

concentration levels ranging from 20 to 60 µg/mL.[1][2] A calibration curve was constructed

by plotting the peak area against the concentration. The correlation coefficient (r²) was

calculated.
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Accuracy (Recovery Study): The accuracy of the method was determined by recovery

studies. A known amount of standard moxifloxacin was added to a pre-analyzed sample

solution at three different concentration levels (e.g., 50%, 100%, and 150% of the assay

concentration).[1] The percentage recovery was calculated.

Precision:

Method Precision (Repeatability): The precision of the method was evaluated by analyzing

six independent sample preparations of the same batch. The %RSD of the assay values

was calculated.

Intermediate Precision (Ruggedness): The intermediate precision was assessed by

performing the analysis on different days and by different analysts. The %RSD between

the results was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined

based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for

LOD and 10:1 for LOQ.[1]

Robustness: The robustness of the method was evaluated by intentionally varying the

chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition

(±2%), and column temperature (±2°C). The effect on the system suitability parameters was

observed.

Data Presentation
System Suitability Results

Parameter Observed Value

Retention Time (min) ~5.8

Tailing Factor (T) 1.21

Theoretical Plates (N) 7968

%RSD of Peak Areas 0.58
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Method Validation Summary

Validation Parameter Result

Linearity Range 20 - 60 µg/mL

Correlation Coefficient (r²) 0.999[1]

Accuracy (% Recovery) 99.3% - 100.2%[2]

Method Precision (%RSD) < 2.0%

Intermediate Precision (%RSD) < 2.0%

LOD 1.8 µg/mL[1]

LOQ 5.6 µg/mL[1]

Robustness The method was found to be robust.
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Caption: Overall workflow for the HPLC analysis of moxifloxacin hydrochloride.
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Caption: Logical relationship of the validation parameters as per ICH guidelines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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